![molecular formula C13H15ClN4 B13842858 2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is a synthetic compound that belongs to the class of imidazo[1,2-b]pyrazoles This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyrazole ring, with a phenyl group attached to the imidazole ring The ethan-1-amine group is attached to the pyrazole ring, and the compound is typically isolated as its hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride typically involves the following steps:
-
Formation of the Imidazo[1,2-b]pyrazole Core: : The imidazo[1,2-b]pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,2-diketone and an appropriate hydrazine derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the imidazo[1,2-b]pyrazole core in the presence of a base, such as potassium carbonate, and a palladium catalyst.
-
Attachment of the Ethan-1-amine Group: : The ethan-1-amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group attached to the imidazo[1,2-b]pyrazole core.
-
Formation of the Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imine or nitroso derivatives.
-
Reduction: : Reduction reactions can occur at the imidazole or pyrazole rings, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imine or nitroso derivatives.
Reduction: Partially or fully reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cell proliferation.
Biological Studies: It is used as a tool compound in biological studies to understand the role of imidazo[1,2-b]pyrazole derivatives in various biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in chemical biology to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The compound’s imidazo[1,2-b]pyrazole core is known to interact with various protein kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell growth and proliferation. Additionally, the phenyl group and ethan-1-amine moiety contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-b]pyrazole Derivatives: Compounds with similar core structures but different substituents, such as 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine and 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine.
Phenyl-Substituted Imidazoles: Compounds like 2-phenylimidazole and 4-phenylimidazole, which have phenyl groups attached to the imidazole ring.
Uniqueness
2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is unique due to its specific combination of the imidazo[1,2-b]pyrazole core with a phenyl group and an ethan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to interact with specific molecular targets with high affinity and specificity sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H15ClN4 |
|---|---|
Peso molecular |
262.74 g/mol |
Nombre IUPAC |
2-(6-phenylimidazo[1,2-b]pyrazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11;/h1-5,8-10H,6-7,14H2;1H |
Clave InChI |
CIHHBPOTXJXOGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C=CN(C3=C2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





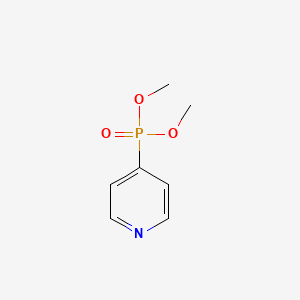
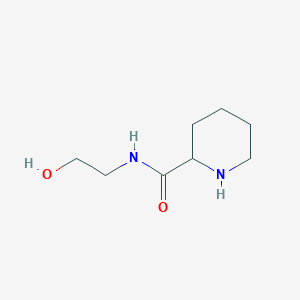
![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
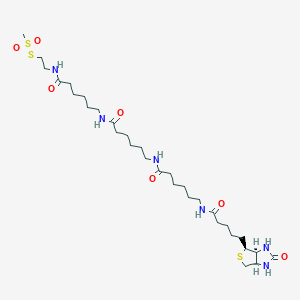
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
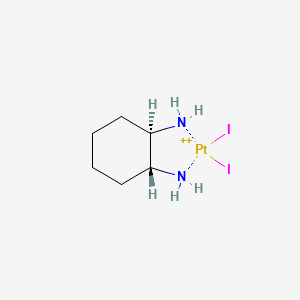
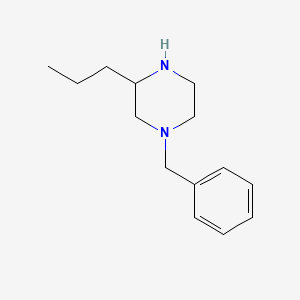

![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)


